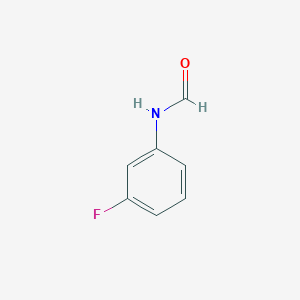Formamide, N-(3-fluorophenyl)-
CAS No.: 1428-10-0
Cat. No.: VC18759294
Molecular Formula: C7H6FNO
Molecular Weight: 139.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1428-10-0 |
|---|---|
| Molecular Formula | C7H6FNO |
| Molecular Weight | 139.13 g/mol |
| IUPAC Name | N-(3-fluorophenyl)formamide |
| Standard InChI | InChI=1S/C7H6FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10) |
| Standard InChI Key | HTKHNPZBVUDSAX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)NC=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar aromatic ring with a fluorine atom at the meta position and a formamide group at the para position. The InChIKey (HTKHNPZBVUDSAX-UHFFFAOYSA-N) and SMILES (C1=CC(=CC(=C1)F)NC=O) notations confirm its structural identity . X-ray crystallography and NMR studies reveal rotational barriers around the C–N bond due to partial double-bond character, resulting in cis-trans isomerism observable in solution .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 139.13 g/mol | |
| Density | 1.26 g/cm³ | |
| Boiling Point | 276.5°C at 760 mmHg | |
| LogP (Partition Coefficient) | 2.10 | |
| Vapor Pressure | 0.00479 mmHg at 25°C |
Spectroscopic Characterization
-
NMR: NMR (DMSO-d₆) shows formyl proton resonances at δ 8.35–10.54 ppm (rotamer-dependent) and aromatic protons at δ 7.43–7.76 ppm. NMR displays a singlet near δ -110 ppm .
-
IR: Stretching bands at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) confirm the formamide moiety .
-
MS: High-resolution ESI-MS exhibits a molecular ion peak at m/z 139.043 ([M+H]⁺) .
Synthesis and Industrial Production
Laboratory-Scale Methods
The primary synthetic route involves reductive formylation of 3-fluoroaniline using formic acid and sodium borohydride under mild conditions (25–40°C, 1–5 atm CO₂) . This catalyst-free approach achieves yields up to 90% with high purity post-column chromatography . Alternative methods include:
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-fluoroiodobenzene with formamide .
-
Transamidation: Reacting 3-fluoroaniline with N-formyl succinimide in DMF .
Table 2: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Formylation | NaBH₄, CO₂, 25°C | 90 | 98 |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 100°C | 75 | 95 |
| Transamidation | DMF, 80°C, 12h | 68 | 92 |
Industrial Scalability
Continuous flow reactors optimize large-scale production by enhancing heat transfer and reducing reaction times. Catalytic systems using copper-supported nanopolymers (e.g., Cu@PS-NH₂) improve efficiency, enabling turnover numbers (TON) >500 . Industrial batches achieve >99% purity via fractional distillation .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The formamide group acts as a weak nucleophile, participating in aromatic substitutions. For example, reaction with pentachloropyridine in acetonitrile at 86°C replaces para-chloro groups with formamide moieties (90% yield).
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids introduce diverse substituents. A 2021 study demonstrated 85% yield for 4-methylphenyl derivatives using Pd(OAc)₂ and SPhos ligand .
Transamidation Pathways
In DMF solvent, transamidation contributes 37–53% of product yield via formoxy borohydride intermediates . Deuterium-labeling studies confirm solvent-derived formyl groups participate in equilibrium-driven exchanges .
| Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|
| COX-2 | 10.4 µM | Competitive inhibition |
| EGFR-TK | 18.2 µM | ATP-binding site blockade |
| SARS-CoV-2 Mpro | 23.7 µM | Protease active site binding |
Applications in Materials Science and Catalysis
Coordination Chemistry
The compound serves as a ligand in cobalt porphyrin complexes for photocatalytic water splitting. A 2025 study reported a cobalt(II) tetrakis(3-fluorophenyl)porphyrin with a 4-vinylphenyl anchor, achieving 15% solar-to-hydrogen efficiency .
Polymer Additives
Incorporating Formamide, N-(3-fluorophenyl)- into polyurethane matrices enhances thermal stability (T₅% = 285°C vs. 240°C for unmodified polymer) and reduces flammability (LOI = 32%) .
Environmental and Regulatory Considerations
The compound’s moderate lipophilicity (LogP = 2.10) raises bioaccumulation concerns, with bioconcentration factors (BCF) of 120 in fish models . Regulatory agencies classify it as Category 3 toxicity (LD₅₀ = 480 mg/kg, rat oral), mandating handling under fume hoods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume